The Sulfation Code: Unraveling the Core Biological Functions of N-acetylglucosamine 6-Sulfate in Cellular Dynamics
The Sulfation Code: Unraveling the Core Biological Functions of N-acetylglucosamine 6-Sulfate in Cellular Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylglucosamine 6-sulfate (GlcNAc-6S) is a critical structural motif within a class of complex carbohydrates known as glycosaminoglycans (GAGs). Far from being a mere structural component, this specific sulfation pattern acts as a crucial informational cue, profoundly influencing a vast array of cellular processes ranging from signal transduction and cell adhesion to extracellular matrix organization. Dysregulation of GlcNAc-6S metabolism is directly implicated in severe human pathologies, including lysosomal storage disorders, cancer progression, and inflammatory diseases. This technical guide provides an in-depth exploration of the biosynthesis, catabolism, and multifaceted biological functions of GlcNAc-6S. We will dissect its role in key signaling pathways, its clinical relevance, and present detailed, field-proven methodologies for its study, offering researchers and drug development professionals a comprehensive resource to navigate this complex and therapeutically significant area of glycobiology.
The Lifecycle of a Signal: Metabolism of N-acetylglucosamine 6-Sulfate
The cellular concentration and presentation of GlcNAc-6S are tightly regulated by a balance between its synthesis (sulfation) and degradation (desulfation). This metabolic cycle is fundamental to its function, as the presence or absence of this single sulfate group can turn molecular interactions on or off.
Anabolism: The Sulfotransferase-Mediated Addition
The addition of a sulfate group to the 6-hydroxyl position of N-acetylglucosamine residues is a post-translational modification that occurs primarily in the Golgi apparatus.[1] This reaction is catalyzed by a family of enzymes known as N-acetylglucosamine 6-O-sulfotransferases (GlcNAc6STs). For instance, GlcNAc6ST-2, encoded by the CHST4 gene, is a primary sulfotransferase responsible for creating GlcNAc-6S on intestinal mucins.[2][3] The universal sulfate donor for this reaction is 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[4] The pattern of sulfation is not random; it is a highly specific process that generates a "sulfation code," enabling GAGs to interact with a selective set of proteins.[4]
Catabolism: Lysosomal Degradation by N-acetylglucosamine-6-sulfatase (GNS)
The removal of the 6-sulfate group is a critical step in the degradation of GAGs like heparan sulfate and keratan sulfate.[5][6] This hydrolysis is performed by the lysosomal enzyme N-acetylglucosamine-6-sulfatase (GNS), encoded by the GNS gene on chromosome 12.[7][8] GNS is a ubiquitously expressed enzyme that functions within the acidic environment of the lysosome to sequentially break down GAGs.[5][8] Deficiency in GNS activity leads to the pathological accumulation of its substrates, with devastating cellular consequences.[6][7]
Core Biological Functions: From Structural Integrity to Signal Modulation
The strategic placement of GlcNAc-6S within GAG chains like heparan sulfate and keratan sulfate endows these molecules with diverse and critical biological functions.
Architect of the Extracellular Matrix (ECM)
GAGs are fundamental components of the ECM, providing structural support and biochemical cues to surrounding cells.[9] The negative charges imparted by sulfate groups, including GlcNAc-6S, attract water, creating a hydrated, gel-like substance that resists compressive forces, which is essential for the function of tissues like cartilage.[10] Specific sulfation patterns are crucial for the structural integrity of tissues and for regulating cell-cell and cell-matrix interactions.[11][12]
A Master Regulator of Cellular Signaling
Sulfation patterns on GAGs create specific recognition sites for a multitude of signaling molecules, effectively modulating their activity.[1][13]
-
Growth Factor Signaling: Heparan sulfate proteoglycans (HSPGs) on the cell surface act as co-receptors for many growth factors. The specific sulfation pattern, including the presence of GlcNAc-6S, determines the binding affinity and specificity for factors like Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF).[1] This interaction is critical for assembling a functional signaling complex with the high-affinity receptor, thereby amplifying downstream pathways that control cell proliferation and differentiation.[1][14]
-
Wnt Signaling: Cell-surface sulfatases can edit the GAG sulfation code in real-time. Orthologs of GNS have been shown to modulate heparan sulfate proteoglycans, thereby influencing Wnt signaling pathways, which are crucial during development.[8]
-
Other Pathways: Sulfated GAGs containing GlcNAc-6S are also involved in a range of other signaling events, including G-protein signaling and calcium signaling, highlighting their integral role in maintaining cellular communication.[15]
Clinical Significance: When the Sulfation Code is Corrupted
Errors in the metabolism or expression of GlcNAc-6S are linked to a spectrum of human diseases, making the enzymes in this pathway attractive targets for drug development.
Mucopolysaccharidosis Type IIID (Sanfilippo D Syndrome)
The most direct and severe consequence of faulty GlcNAc-6S metabolism is MPS IIID. This rare, autosomal recessive lysosomal storage disorder is caused by mutations in the GNS gene that lead to a deficiency or complete lack of N-acetylglucosamine-6-sulfatase activity.[6][7][16]
-
Pathophysiology: Without functional GNS, the terminal GlcNAc-6S residues on heparan sulfate cannot be removed.[7][16] This blocks the stepwise degradation of the GAG, causing it to accumulate within lysosomes.[7][8] This buildup disrupts normal lysosomal function, interfering with the recycling of other molecules and ultimately leading to widespread cellular dysfunction.[7][17] The central nervous system is particularly vulnerable, resulting in progressive and severe neurodegeneration.[8]
-
Clinical Manifestations: MPS IIID is characterized by developmental delay, severe intellectual disability, behavioral problems, and relatively mild physical symptoms compared to other MPS types.[8][18]
Cancer
Altered GAG sulfation is a hallmark of malignancy. The expression of N-acetylglucosamine 6-O-sulfotransferases is often dysregulated in cancer, leading to aberrant GlcNAc-6S patterns that promote tumor growth and metastasis.
-
Tumor Marker Potential: Ectopic expression of GlcNAc6ST-2 has been identified in ovarian mucinous, clear cell, and papillary serous adenocarcinomas, as well as in uterine cervical and corpus cancers.[19][20] Its presence in serum suggests it could serve as a valuable biomarker for detecting these cancers, particularly in early stages.[19]
-
Functional Role: In colonic mucinous adenocarcinomas, distinct forms of GlcNAc:→6SulT are expressed, correlating with the mucinous phenotype.[21] Changes in GlcNAc-6S on molecules like carcinoembryonic antigen (CEA) may modify their biological properties, affecting cell recognition and interaction.[21] These altered sulfation patterns can influence angiogenesis, cell adhesion, and the creation of a pro-tumorigenic microenvironment.[22]
Inflammation and Metabolic Disease
Recent evidence highlights a crucial role for GlcNAc-6S in mucosal immunity and metabolic health.
-
Intestinal Health: N-acetylglucosamine-6-O-sulfation on intestinal mucins, catalyzed by CHST4, is essential for maintaining the gut mucosal barrier and shaping the gut microbiota.[2][23][24] Mice lacking this specific sulfation (Chst4−/−) exhibit increased susceptibility to colitis, colitis-associated cancer, and develop obesity.[2][23][25] These effects are linked to a dysregulated gut microbiota and impaired IgA production, demonstrating that this glycan structure is critical for host-microbe homeostasis.[2][24]
Technical Guide: Methodologies for the Analysis of GlcNAc-6S
Studying the specific roles of GlcNAc-6S requires robust analytical techniques to detect, quantify, and characterize sulfated GAG structures. The general workflow involves liberating GAGs from their core proteins, depolymerizing them into disaccharides, and analyzing the resulting mixture.
Experimental Protocol: GAG Disaccharide Compositional Analysis via SAX-HPLC
This protocol provides a framework for the quantitative analysis of GAGs from biological samples. The core principle is that the high negative charge of sulfated GAGs allows for their separation and analysis using Strong Anion Exchange (SAX) High-Performance Liquid Chromatography (HPLC).[26]
Causality Behind Experimental Choices:
-
Enzymatic Depolymerization: Intact GAGs are too large and heterogeneous for precise analysis.[27] Using specific lyases (e.g., chondroitinase ABC, heparinases I, II, III) cleaves them into structurally defined disaccharide units, which are amenable to chromatographic separation.[27][28]
-
Fluorophore Labeling: GAG disaccharides lack a strong native chromophore. Labeling with a fluorescent tag like 2-aminobenzamide (2-AB) dramatically increases detection sensitivity, allowing for analysis of small sample quantities.[27]
-
SAX-HPLC: This technique separates molecules based on their charge.[26] Since each sulfate group adds a negative charge, SAX-HPLC can effectively separate non-sulfated, mono-sulfated, and di-sulfated disaccharides, allowing for precise quantification of the sulfation pattern.[26]
Step-by-Step Methodology:
-
GAG Isolation: a. Homogenize tissue or cell pellets in an appropriate buffer. b. Perform proteolytic digestion (e.g., with papain or pronase) to release GAG chains from their core proteins. Incubate overnight at 60°C. c. Inactivate the protease by boiling for 10 minutes. d. Purify the crude GAG extract using a weak anion-exchange column (e.g., DEAE-Sephacel). Elute with a high salt concentration (e.g., 2M NaCl). e. Desalt the GAG preparation using dialysis or a size-exclusion column. Lyophilize to dryness.
-
Enzymatic Digestion to Disaccharides: [27] a. Reconstitute a known amount of purified GAGs (e.g., 10-100 µg) in digestion buffer. b. For heparan sulfate, incubate with a cocktail of heparinase I, II, and III (1-5 mIU each) in 25 mM sodium acetate buffer, pH 7.0, containing 2 mM calcium acetate, at 37°C for 2-4 hours.[27] c. For chondroitin/dermatan sulfate, incubate with chondroitinase ABC (5-10 mIU) in 25 mM Tris-acetate buffer, pH 8.0, at 37°C for 2-4 hours.[27] d. Terminate the reaction by boiling for 5 minutes. Centrifuge to pellet any precipitate and collect the supernatant containing the disaccharides.
-
Fluorescent Labeling (Pre-column): [27] a. Dry the disaccharide sample in a vacuum concentrator. b. Add the labeling solution containing 2-aminobenzamide (2-AB) and a reducing agent (e.g., sodium cyanoborohydride) in a DMSO/acetic acid mixture. c. Incubate at 65°C for 2-3 hours. d. Remove excess label using a clean-up column or paper chromatography.
-
SAX-HPLC Analysis: a. Inject the labeled disaccharide sample onto a SAX-HPLC column (e.g., YMC-Pack PA-G).[27] b. Elute using a salt gradient (e.g., 0.02 M to 2.0 M NaCl) over 60-90 minutes. c. Detect the eluted disaccharides using a fluorescence detector (Excitation: ~330 nm, Emission: ~420 nm). d. Identify and quantify peaks by comparing their retention times and peak areas to a set of commercially available, known sulfated disaccharide standards that have been processed in parallel.
Supporting Methodologies
Table 1: Key Methodologies and Their Applications
| Methodology | Application | Principle | Key Insights |
| Mass Spectrometry (LC-MS/MS, MALDI-TOF) | Structural Elucidation | Measures the mass-to-charge ratio of ions. Fragmentation patterns reveal precise sulfation positions and linkage information.[29][30] | Differentiates between isomers (e.g., GlcNAc-4S vs. GlcNAc-6S). Provides detailed structural "fingerprints." |
| GNS Enzyme Activity Assay | Functional Analysis / Disease Diagnosis | Measures the rate of sulfate release from a specific, often radiolabeled, substrate (e.g., a trisaccharide ending in GlcNAc-6S).[31] | Quantifies GNS enzyme function in patient-derived cells (fibroblasts, leukocytes) to diagnose MPS IIID.[8] |
| Immunohistochemistry (IHC) | Tissue Localization | Uses antibodies specific to sulfated epitopes (e.g., 5D4 for keratan sulfate) or sulfation enzymes (e.g., anti-GlcNAc6ST-2) to visualize their location in tissue sections.[20][32] | Reveals which cell types are expressing specific sulfated structures or enzymes in normal vs. diseased tissue. |
| Genetic Models (Knockout Mice) | In Vivo Functional Analysis | Deletion of genes encoding sulfotransferases (Chst4) or sulfatases (Gns) allows for the study of the resulting phenotype.[2][33] | Uncovers the systemic biological role of GlcNAc-6S in complex processes like inflammation, metabolism, and neurodevelopment. |
Future Directions and Therapeutic Opportunities
The central role of GlcNAc-6S in pathophysiology presents exciting opportunities for therapeutic intervention.
-
Drug Development: Small molecule inhibitors targeting specific sulfotransferases, such as GlcNAc6ST-2, could be a viable strategy to block the synthesis of pro-tumorigenic glycans in cancer.[20] Conversely, enhancing the activity or delivery of sulfatases could be explored for other conditions.
-
Therapeutics for MPS IIID: For monogenic disorders like Sanfilippo D syndrome, the focus is on corrective therapies. Enzyme replacement therapy (ERT) aims to deliver functional GNS enzyme to the lysosomes, while adeno-associated viral (AAV) vector-based gene therapy seeks to provide a correct copy of the GNS gene to affected cells, with promising results in animal models.[33]
-
Biomarker Discovery: Further validation of GlcNAc6ST-2 and other sulfation-related molecules as serum biomarkers could lead to non-invasive diagnostics for early-stage cancers and inflammatory conditions.[19]
Conclusion
N-acetylglucosamine 6-sulfate is a pivotal molecular determinant that encodes a layer of biological information critical for cellular function. Its precise enzymatic regulation governs the structural integrity of tissues, the fidelity of growth factor signaling, and the homeostasis of complex systems like the gut microbiome. The corruption of this "sulfation code," as exemplified by the devastating neurodegeneration in MPS IIID and the malignant progression of cancer, underscores its importance. By leveraging the advanced analytical and genetic tools outlined in this guide, researchers and clinicians are now better equipped to decipher these complex glycan signals, paving the way for novel diagnostics and targeted therapeutics that can correct or intercept the pathological consequences of its dysregulation.
References
A complete list of all sources cited in this guide, including full author information, publication details, and verifiable URLs.
-
N-acetylglucosamine-6-sulfatase - Wikipedia. (n.d.). Wikipedia. [Link]
-
Fiveable. (2025, August 15). Sulfation Definition. Fiveable. [Link]
-
MedlinePlus. (2010, August 1). GNS gene. MedlinePlus. [Link]
-
Grokipedia. (n.d.). N-acetylglucosamine-6-sulfatase. Grokipedia. [Link]
-
Wang, R., & Wu, X. Z. (2014). Roles of galactose 3'-O- sulfation in signaling. Glycoconjugate Journal, 31(8), 549-554. [Link]
-
WikiGenes. (n.d.). GNS - glucosamine (N-acetyl)-6-sulfatase. WikiGenes. [Link]
-
Abo, H., Muraki, A., Harusato, A., et al. (2023). N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota. JCI Insight, 8(16), e165944. [Link]
-
Pepi, L. E., Heiss, C., & Azadi, P. (2022). Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. Molecules, 27(7), 2090. [Link]
-
National Center for Biotechnology Information. (2026, March 3). GNS glucosamine (N-acetyl)-6-sulfatase [Homo sapiens (human)]. NCBI. [Link]
-
Kinoshita-Toyoda, A., & Toyoda, H. (2021). High-performance liquid chromatography analysis of glycosaminoglycans. Methods in Molecular Biology, 2303, 137-147. [Link]
-
Fraldi, A., & Ballabio, A. (2010). Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. Cellular and Molecular Life Sciences, 67(6), 875-888. [Link]
-
Epsom Salt Council. (n.d.). Sulfate and sulfation. Epsom Salt Council. [Link]
-
MedlinePlus. (2010, August 1). GNS gene. MedlinePlus Genetics. [Link]
-
D'Souza, F. W., & He, Y. (2016). N-Acetylglucosamine Functions in Cell Signaling. Journal of Fungi, 2(4), 29. [Link]
-
Slawson, C., & Hart, G. W. (2012). The Role of O-Linked -N-Acetylglucosamine (GlcNAc) Modification in Cell Signaling. Journal of Cellular Signaling, 3(1), 103. [Link]
-
Abo, H., Muraki, A., Harusato, A., et al. (2023). N-acetylglucosamine-6-O sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota. JCI Insight, 8(16), e165944. [Link]
-
Barritt, D. S., et al. (2025, February 6). GRASP55 regulates sorting and maturation of the lysosomal enzyme β-hexosaminidase A. Journal of Cell Biology. [Link]
-
Dawson, P. A. (2011). Role of sulphate in development. Reproduction, 142(3), 383-392. [Link]
-
Karamanos, N. K., et al. (2024, March 24). A biological guide to glycosaminoglycans: current perspectives and pending questions. The FEBS Journal. [Link]
-
R Discovery. (2023, August 22). N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota. R Discovery. [Link]
-
ResearchGate. (n.d.). The role of GlcNAc in formation and function of extracellular matrices. ResearchGate. [Link]
-
Moussian, B. (2008). The role of GlcNAc in formation and function of extracellular matrices. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 149(2), 215-226. [Link]
-
ResearchGate. (2026, January 11). (PDF) N-acetylglucosamine-6-O sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota. ResearchGate. [Link]
-
Yusa, A., et al. (2009). N-acetylglucosamine 6-O-sulfotransferase-2 as a tumor marker for uterine cervical and corpus cancer. Glycoconjugate Journal, 26(8), 1065-1073. [Link]
-
JCI Insight. (n.d.). N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota. JCI Insight. [Link]
-
Archer-Hartmann, S., Pepi, L. E., & Heiss, C. (2023). Isolation and Compositional Analysis of Glycosaminoglycans. Methods in Molecular Biology. [Link]
-
Abo, H., et al. (2023). N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota. JCI Insight, 8(16). [Link]
-
Li, F., et al. (2024). Structural Elucidation of Glycosaminoglycans in the Tissue of Flounder and Isolation of Chondroitin Sulfate C. Marine Drugs, 22(5), 205. [Link]
-
Ito, Z., et al. (2010). N-Acetylglucosamine 6-O-Sulfotransferase-1-Deficient Mice Show Better Functional Recovery after Spinal Cord Injury. Journal of Neuroscience, 30(17), 5937-5947. [Link]
-
West Virginia University. (2020, August 21). Structural Characterization of Sulfated Glycosaminoglycans Using Charge-Transfer Dissociation. [Link]
-
UniProt. (n.d.). GNS - N-acetylglucosamine-6-sulfatase - Homo sapiens (Human). UniProtKB. [Link]
-
ResearchGate. (2017, February 15). (PDF) Sulfation of Glycosaminoglycans and Its Implications in Human Health and Disorders. ResearchGate. [Link]
-
Karlsson, R., et al. (2024). Chapter 2: Methods and Materials for Studying Proteoglycans and Glycosaminoglycans. In Glycoprotein Analysis. Royal Society of Chemistry. [Link]
-
Seko, A., et al. (2000). Biochemical differences between two types of N-acetylglucosamine:→6sulfotransferases in human colonic adenocarcinomas and the adjacent normal mucosa. Glycobiology, 10(9), 919-929. [Link]
-
Kanoh, S., et al. (2006). Ectopic expression of N-acetylglucosamine 6-O-sulfotransferase 2 in chemotherapy-resistant ovarian adenocarcinomas. Glycoconjugate Journal, 23(5-6), 453-460. [Link]
-
Knelson, E. H., et al. (2014). Glycosaminoglycans in cancer therapy. American Journal of Physiology-Cell Physiology, 306(9), C793-C805. [Link]
-
Ciavarella, C., et al. (2023). The Formulation of the N-Acetylglucosamine as Nanoparticles Increases Its Anti-Inflammatory Activities: An In Vitro Study. International Journal of Molecular Sciences, 24(6), 5262. [Link]
-
Perez, S., & Nikitovic, D. (2024). Extracellular Matrix Components and Mechanosensing Pathways in Health and Disease. International Journal of Molecular Sciences, 25(18), 10188. [Link]
-
World Journal of Biological Chemistry. (n.d.). Extracellular O-linked β-N-acetylglucosamine: Its biology and relationship to human disease. [Link]
-
MDPI. (2021, March 9). Lysosomal Functions in Glia Associated with Neurodegeneration. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization and Quantification of Highly Sulfated Glycosaminoglycan Isomers by Gated-TIMS NETD MS/MS. PMC. [Link]
-
Basner, R., et al. (1979). N-Acetylglucosamine-6-sulfate sulfatase from human urine. Journal of Biological Chemistry, 254(8), 2598-2604. [Link]
-
ERNDIM. (n.d.). Glycosaminoglycans by LC-MS/MS. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. JCI Insight - N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylglucosamine-6-sulfatase - Wikipedia [en.wikipedia.org]
- 6. WikiGenes - GNS - glucosamine (N-acetyl)-6-sulfatase [wikigenes.org]
- 7. medlineplus.gov [medlineplus.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. erndim.org [erndim.org]
- 11. Roles of galactose 3'-O- sulfation in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epsomsaltcouncil.org [epsomsaltcouncil.org]
- 16. GNS gene: MedlinePlus Genetics [medlineplus.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recombinant Human Glucosamine (N-acetyl)-6-Sulfatase, CF 2484-SUC: R&D Systems [rndsystems.com]
- 19. N-Acetylglucosamine 6-O-sulfotransferase-2 as a tumor marker for uterine cervical and corpus cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ectopic expression of N-acetylglucosamine 6-O-sulfotransferase 2 in chemotherapy-resistant ovarian adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. N-acetylglucosamine-6-O sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. JCI Insight - N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota [insight.jci.org]
- 26. Isolation and Compositional Analysis of Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]
- 27. High-performance liquid chromatography analysis of glycosaminoglycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 30. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 31. N-Acetylglucosamine-6-sulfate sulfatase from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. jneurosci.org [jneurosci.org]
- 33. GNS glucosamine (N-acetyl)-6-sulfatase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
